4-(4-Chlorophenyl)-1,3-thiazol-5-amine
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Description
Scientific Research Applications
Corrosion Inhibition
4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives have been studied for their effectiveness in inhibiting corrosion of metals. Research by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole derivatives against iron corrosion. Their findings indicate that these compounds exhibit promising inhibition efficiencies, which are in good agreement with experimental results (Kaya et al., 2016).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity. Two compounds were found to possess certain anti-tobacco mosaic virus activity, highlighting the potential of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives in antiviral applications (Chen et al., 2010).
Structural and Theoretical Studies
The structural and molecular geometry of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been reported by Kerru et al. (2019), who utilized various spectroscopic techniques and X-ray diffraction. Their research also involved density functional theory (DFT) calculations to explore the electronic properties and structural geometry, providing a comprehensive understanding of the compound's characteristics (Kerru et al., 2019).
Antimicrobial and Insecticidal Activities
Several studies have investigated the antimicrobial and insecticidal potentials of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives. Sah et al. (2014) synthesized derivatives and tested their antimicrobial activity against various bacterial and fungal strains, showing moderate activity. Ismail et al. (2021) focused on the insecticidal activity of these derivatives, revealing significant effects against cotton leafworm, indicating their utility in agricultural pest control (Sah et al., 2014); (Ismail et al., 2021).
Anti-inflammatory Activity and Neurodegenerative Therapeutics
Research has also highlighted the anti-inflammatory and potential neurodegenerative therapeutic applications of these compounds. Suh et al. (2012) evaluated the anti-inflammatory activity of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, finding direct inhibition of 5‐lipoxygenase, a key enzyme in inflammation-related diseases. Šmelcerović et al. (2019) synthesized new 4-(4-chlorophenyl)thiazol-2-amines and evaluated them for inhibitory properties towards DNase I and 5-LO, indicating their potential as Alzheimer's therapeutics with anti-inflammatory properties (Suh et al., 2012); (Šmelcerović et al., 2019).
Drug Transport
The compound's applications extend to drug transport mechanisms. Asela et al. (2017) described the use of β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex and gold nanoparticles to improve the delivery of drugs, showcasing an innovative approach to enhancing drug solubility and stability (Asela et al., 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRFFRSGLDMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazol-5-amine |
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